Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Overview
Description
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multiple steps, including reactions like the Henry reaction, nitroaldol reactions, catalytic hydrogenation, and acylation, among others. For instance, the synthesis of a key intermediate of Atorvastatin, which shares similarities in synthetic complexity, utilizes the Henry reaction followed by O-acetylation and sodium borohydride reduction, culminating in catalytic hydrogenation (Rádl, 2003).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like MS, NMR (1H NMR, 13C NMR), and IR spectroscopy. These techniques confirm the structure of synthetic intermediates and final products, ensuring the correct molecular assembly has been achieved (Zhao et al., 2017).
Chemical Reactions and Properties
The compound's reactivity can be influenced by its functional groups, such as carbamate, pyrrolidine, and dioxane units. For example, carbamates serve as protected amine forms, which can undergo further chemical transformations (Hsiao, 1998). The pyrrolidine and dioxane units may participate in ring-opening reactions or serve as steric hindrance in certain reactions.
Scientific Research Applications
Synthesis Techniques
Synthesis of Atorvastatin Intermediate : A key application of tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its role as an intermediate in the synthesis of atorvastatin. This compound is effectively used in a new synthesis method for atorvastatin, a well-known HMG-CoA reductase inhibitor (Rádl, 2003).
Efficient Synthetic Routes : An improved synthesis method has been developed for this compound, highlighting its significance in producing key chiral side chains of atorvastatin. This process involves steps such as the Blaise reaction and Raney Ni catalyzed hydrogenation (Xiong et al., 2014).
Applications in Drug Synthesis
Role in Rosuvastatin Synthesis : This compound is utilized in the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor Rosuvastatin. Its role in this synthesis process underlines its importance in the pharmaceutical industry (Ramesh et al., 2017).
Production of Atorvastatin Calcium : Another significant application is in the efficient enantioselective total synthesis of atorvastatin calcium. The compound serves as a key chiral chain precursor, demonstrating its pivotal role in the production of this widely used drug (Vempala et al., 2022).
Chemical Reactions and Transformations
Use in Synthesis of Derivatives : It is involved in the synthesis of various derivatives, such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate for biologically active compounds (Zhao et al., 2017).
Role in Synthesis of Novel Compounds : The compound is used in reactions leading to novel compounds with potential biological activities. For example, its reaction with tert-butyl isocyanide produces functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides (Yavari et al., 2007).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve recommending appropriate safety precautions for handling the compound.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Please note that this is a general outline and the specific details would depend on the particular compound and the available information. If you have more specific information about the compound or a specific aspect of its analysis, I may be able to provide a more detailed response.
properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-29-17-19-30(44)20-18-29)34(26-11-9-8-10-12-26)37(27-13-15-28(41)16-14-27)43(36)22-21-31-23-32(48-40(6,7)47-31)24-33(45)49-39(3,4)5/h8-20,25,31-32,44H,21-24H2,1-7H3,(H,42,46)/t31-,32-/m1/s1/i8D,9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMFQOCFGPMVGX-DHJJOHBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@@H]4C[C@@H](OC(O4)(C)C)CC(=O)OC(C)(C)C)C5=CC=C(C=C5)F)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442956 | |
Record name | CTK8F1939 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
CAS RN |
265989-38-6 | |
Record name | 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-(phenyl-d5)-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=265989-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CTK8F1939 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.